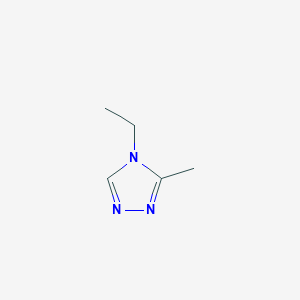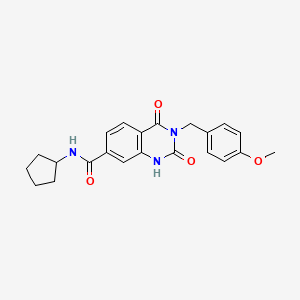![molecular formula C21H21N3O2 B2839636 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941955-12-0](/img/structure/B2839636.png)
1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement in the molecule. The lactam group could potentially undergo hydrolysis, and the oxadiazole ring might participate in nucleophilic substitution reactions. The phenyl rings could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. As a complex organic molecule, it is likely to be solid at room temperature. Its solubility would depend on the specific functional groups present and their arrangement in the molecule .Applications De Recherche Scientifique
Applications in Material Science
Polymer Synthesis and Optical Properties : A study by Hamciuc et al. (2015) explored the synthesis of novel polyamide and poly(amide-imide)s using a monomer containing a 1,3,4-oxadiazole ring. These polymers exhibited high thermal stability, film-forming ability, and fluorescence in the blue region, suggesting their potential use in optoelectronic applications.
Thermal and Solubility Properties of Polymers : Research by Mansoori et al. (2012) involved synthesizing new polyimides and a poly(amide-imide) with a 1,3,4-oxadiazole-2-pyridyl pendant group. These polymers showed excellent solubility in polar and aprotic solvents, high thermal stability, and potential for heavy metal adsorption, indicating their usefulness in various industrial applications.
Applications in Chemistry and Molecular Studies
Molecular Structure Analysis : A study by Burgess et al. (1998) investigated the molecular structures of compounds including 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one. This research aids in understanding the chemical properties and potential applications of these compounds in medicinal chemistry.
Antimicrobial and Antitumor Properties : The synthesis and evaluation of similar compounds for antimicrobial and antitumor activities were studied by Kocabalkanli et al. (2001). Such studies are crucial for the development of new pharmaceuticals.
Optoelectronic Properties of Derivatives : Research by Joshi and Ramachandran (2017) on 1,3,4-oxadiazole derivatives demonstrated potential in optoelectronics, indicating their relevance in the development of electronic and photonic materials.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-5-4-6-16(8-13)20-22-21(26-23-20)17-11-19(25)24(12-17)18-9-14(2)7-15(3)10-18/h4-10,17H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIMCURDOCGYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2839558.png)
![4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2839559.png)


![N-[3'-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2839562.png)




![2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2839572.png)


